molecular formula C16H11ClN4OS B2916599 (E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-29-6

(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2916599
CAS No.: 874464-29-6
M. Wt: 342.8
InChI Key: CQBZGZWYRREERZ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H11ClN4OS and its molecular weight is 342.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anticonvulsant effects based on recent research findings.

Chemical Structure

The compound's structure features a triazole and thiadiazole moiety, which are known for their diverse biological activities. The presence of a furan ring and a chlorobenzyl group enhances its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing triazole and thiadiazole structures. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This action is crucial for their cytotoxic effects against various cancer cell lines.
  • Research Findings : A study demonstrated that derivatives with triazolo-thiadiazole frameworks exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) . The structure-activity relationship (SAR) indicated that electron-donating groups on the phenyl ring enhance activity .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A-431
Compound 101.98 ± 1.22Jurkat

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Against Pathogens : Studies suggest that similar thiadiazole derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
  • Findings : One study reported that specific derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have prompted investigations into this area:

  • Research Evidence : Compounds containing thiadiazole rings have been associated with anticonvulsant effects in animal models. For example, a derivative was noted to eliminate tonic extensor phases in seizure models .
  • Mechanism : It is hypothesized that these compounds may modulate GABAergic activity or inhibit sodium channels, contributing to their anticonvulsant effects.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Cell Line Studies : A series of synthesized triazolo-thiadiazoles were tested against NCI-60 cancer cell lines, revealing significant antiproliferative effects and highlighting the importance of substituent modifications on activity .
  • In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and increased survival rates compared to control groups, indicating promising therapeutic potential .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c17-12-5-3-11(4-6-12)10-14-18-19-16-21(14)20-15(23-16)8-7-13-2-1-9-22-13/h1-9H,10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBZGZWYRREERZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.